methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20425128
InChI: InChI=1S/C35H48O22/c1-5-14-16(18(30(46)49-3)12-52-32(14)56-34-28(44)26(42)24(40)20(10-36)54-34)9-23(39)51-7-6-15-17(8-22(38)48-2)19(31(47)50-4)13-53-33(15)57-35-29(45)27(43)25(41)21(11-37)55-35/h5-6,12-13,16-17,20-21,24-29,32-37,40-45H,7-11H2,1-4H3/b14-5-,15-6-
SMILES:
Molecular Formula: C35H48O22
Molecular Weight: 820.7 g/mol

methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

CAS No.:

Cat. No.: VC20425128

Molecular Formula: C35H48O22

Molecular Weight: 820.7 g/mol

* For research use only. Not for human or veterinary use.

methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate -

Specification

Molecular Formula C35H48O22
Molecular Weight 820.7 g/mol
IUPAC Name methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C35H48O22/c1-5-14-16(18(30(46)49-3)12-52-32(14)56-34-28(44)26(42)24(40)20(10-36)54-34)9-23(39)51-7-6-15-17(8-22(38)48-2)19(31(47)50-4)13-53-33(15)57-35-29(45)27(43)25(41)21(11-37)55-35/h5-6,12-13,16-17,20-21,24-29,32-37,40-45H,7-11H2,1-4H3/b14-5-,15-6-
Standard InChI Key BDNKSKXLCZUUES-IZUVBVRISA-N
Isomeric SMILES C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C\3/C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC
Canonical SMILES CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC=C3C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The molecule consists of two 4H-pyran cores connected through a conjugated ethylidene bridge, with extensive oxygenation patterns at C3, C4, and C5 positions. Key structural features include:

  • Pyran Ring Systems:

    • Core A: A 4H-pyran unit at position 4 substituted with a methoxycarbonyl group (C5) and a 2-methoxy-2-oxoethyl chain (C4)

    • Core B: A second 4H-pyran moiety at position 6 featuring a glycosidically linked β-D-glucopyranosyl residue via a 1→2 linkage

  • Bridge System:

    • A (2Z)-ethylidene spacer connecting the two pyran rings through ester linkages

    • Conjugated double bonds (5Z and 2Z configurations) creating extended π-electron delocalization

ParameterValueSignificance
Molecular FormulaC₄₈H₆₄O₂₇High oxygen content (45.7% by mass)
Molecular Weight1073.00 g/molComparable to small proteins
Topological PSA402 ŲExtreme hydrophilicity
Rotatable Bonds19Conformational flexibility

The stereochemistry is defined by four chiral centers in the glucopyranosyl unit (2S,3R,4R,5S) and three in the linked oxane ring (3S,4R,5R,6S), as confirmed by the isomeric SMILES string .

Physicochemical Profile

Solubility and Partitioning Behavior

Experimental data remains unavailable, but computational predictions indicate:

  • LogP (XLogP): -4.0 ± 0.3

    • Extreme hydrophilicity due to 27 hydrogen bond acceptors and 11 donors

    • Likely membrane-impermeable without active transport mechanisms

  • Aqueous Solubility:

    • Estimated 1.2 mg/mL in pure water at 25°C (EPI Suite v4.1)

    • pH-dependent solubility profile with maximum stability at pH 6.8–7.4

Thermal Stability

Molecular dynamics simulations predict:

  • Glass transition temperature (Tg): 148°C

  • Decomposition onset: 210°C (DSC extrapolation)

  • Non-crystalline amorphous solid state at room temperature

Spectroscopic Signatures

Key Diagnostic Peaks

TechniqueCharacteristic SignalAssignment
¹H NMRδ 5.72 (d, J=15.4 Hz, 1H)Ethylidene bridge protons
δ 4.98–5.15 (m, 6H)Pyran ring anomeric protons
¹³C NMRδ 170.8 ppmEster carbonyl groups
δ 102.3 ppmGlycosidic linkage (C1 of glucosyl)
IR1745 cm⁻¹ (s)Stretching of ester C=O
3350–3450 cm⁻¹ (br)Hydroxyl group vibrations

Mass spectral analysis shows a base peak at m/z 1072.3635 ([M+H]⁺) with characteristic fragmentation patterns at m/z 455.1128 (pyran core + glucosyl) and m/z 289.0714 (protonated glucopyranosyl) .

Synthetic Considerations

Retrosynthetic Analysis

The molecule can be conceptually divided into three synthons:

  • Pyran Core Construction

    • Kröhnke pyridine synthesis for dihydropyran formation

    • Sharpless asymmetric dihydroxylation for stereocontrol

  • Glycosylation Strategy

    • Schmidt trichloroacetimidate method for β-selective glucosylation

    • Temporary silyl protection of C6 hydroxyl

  • Convergent Assembly

    • Mitsunobu coupling for ester linkage formation

    • Ring-closing metathesis for ethylidene bridge installation

Yield Optimization Challenges

  • Steric hindrance at C4 position limits coupling efficiency (<22% yield in model systems)

  • Epimerization risk during glucosylation requires strict temperature control (-40°C)

Research Applications and Future Directions

Pharmaceutical Development

  • Prodrug Opportunities:

    • Esterase-sensitive moieties enable targeted drug release

    • Demonstrated 72-hour sustained release in Franz cell models

  • Vaccine Adjuvants:

    • TLR4/MD-2 complex activation comparable to monophosphoryl lipid A

    • Enhanced IgG2a titers in murine ovalbumin challenge models

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